molecular formula C32H18 B14745908 Dibenzo(DE,YZ)hexacene CAS No. 313-71-3

Dibenzo(DE,YZ)hexacene

Cat. No.: B14745908
CAS No.: 313-71-3
M. Wt: 402.5 g/mol
InChI Key: YOWSJCHWPRVKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo(DE,YZ)hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18. It is composed of multiple benzene rings fused together, forming a large, planar structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(DE,YZ)hexacene typically involves the cyclization of precursor molecules under specific conditions. One common method is the oxidative cyclodehydrogenation of suitable precursors using reagents such as iron(III) chloride (FeCl3) or molybdenum(V) chloride (MoCl5). These reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other polycyclic aromatic hydrocarbons, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(DE,YZ)hexacene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Mechanism of Action

The mechanism by which Dibenzo(DE,YZ)hexacene exerts its effects is primarily related to its electronic structure. The compound’s planar, conjugated system allows for efficient charge transport and strong interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as DNA or proteins, through π-π stacking interactions and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its larger size and more extensive conjugated system compared to similar compounds. This results in unique electronic properties, making it particularly suitable for applications in organic electronics and other advanced materials .

Properties

CAS No.

313-71-3

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

octacyclo[18.10.2.02,19.04,17.06,15.08,13.024,32.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24(32),25,27(31),28-hexadecaene

InChI

InChI=1S/C32H18/c1-2-6-22-14-24-16-26-18-30-28-10-4-8-20-12-11-19-7-3-9-27(31(19)32(20)28)29(30)17-25(26)15-23(24)13-21(22)5-1/h1-18H

InChI Key

YOWSJCHWPRVKCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C6=CC=CC7=C6C8=C(C=CC=C8C5=CC4=CC3=CC2=C1)C=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.